molecular formula C9H7BrN2O2 B13044149 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid

6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13044149
M. Wt: 255.07 g/mol
InChI Key: OPYRIRRTVBXVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 1.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)

InChI Key

OPYRIRRTVBXVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid typically involves the following steps:

    Formation of the imidazo[1,5-A]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functional groups.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Carboxylation: Carbon dioxide, carboxylating reagents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,5-A]pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 6-bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid lies in its use as a pharmaceutical intermediate. It is utilized in the synthesis of compounds aimed at treating several medical conditions, including:

  • Neurological Disorders : The compound has been linked to the development of drugs targeting Alzheimer's disease and other neurological disorders, showcasing its potential in neuropharmacology .
  • Cancer Treatments : Research indicates that derivatives of this compound may exhibit anticancer properties, contributing to the design of novel therapeutics for various types of cancer .

Chemical Synthesis and Mechanisms

The synthesis of this compound typically involves several chemical reactions, including:

  • Amination Reactions : These reactions are crucial for introducing functional groups necessary for biological activity.
  • Cyclization Processes : Essential for forming the imidazo ring structure that is characteristic of the compound.
  • Hydrolysis and Esterification : These steps refine the compound's properties to enhance its efficacy in medicinal applications.

The preparation methods often emphasize mild reaction conditions and high yields, making it suitable for large-scale production. For instance, a recent patent outlines a method that improves yield and reduces costs associated with the synthesis process .

Case Study 1: Antituberculosis Activity

A series of studies have highlighted the effectiveness of imidazo[1,5-A]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. Specifically, compounds derived from this compound demonstrated significant activity against resistant strains, indicating its potential as a lead compound in antituberculosis drug development .

Case Study 2: Neuroprotective Effects

Research has shown that derivatives of this compound possess neuroprotective properties. In vitro studies indicated that these compounds could mitigate neuronal cell death induced by toxic agents, suggesting their applicability in neurodegenerative disease therapies .

Comparative Analysis of Derivatives

Compound NameBiological ActivityYield (%)Synthesis Method
This compoundAnticancer, NeuroprotectiveHighAmination & Cyclization
Pyrazolo[1,5-a]pyridine-3-carboxamideAntituberculosisModerateHydrolysis & Esterification
Imidazo[1,2-a]pyridineAntimicrobialVariableDirect Synthesis

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The imidazo[1,5-a]pyridine scaffold allows for diverse functionalization. Key variations among analogs include:

  • Halogen position : Bromine at position 6 (target compound) vs. 7 (e.g., 7-bromo derivatives).
  • Carboxylic acid position : At position 1 (target) vs. 6 (e.g., 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid).
  • Substituent type : Methyl (target) vs. trifluoromethyl, cyclobutyl, or unsubstituted derivatives.
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity (%) Yield (%) LC-MS [M+H]+
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid* - C₉H₇BrN₂O₂ 255.07 6-Br, 3-CH₃, 1-COOH - - -
6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid 1427405-61-5 C₈H₅BrN₂O₂ 241.04 6-Br, 1-COOH 99.66 - -
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid - C₈H₅BrN₂O₂ 241.04 7-Br, 1-COOH - 61 240.9
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid 1781028-01-0 C₉H₄BrF₃N₂O₂ 309.04 1-Br, 3-CF₃, 6-COOH - - -
3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid 1784021-69-7 C₁₂H₁₂N₂O₂ 216.24 3-cyclobutyl, 1-COOH 99 - -

*Hypothetical data for the target compound inferred from analogs.

Challenges and Opportunities

  • Regioselectivity : Bromination at position 6 vs. 7 requires precise control (e.g., discusses nitroimidazo[1,2-a]pyridines, but positional isomers may differ in reactivity).
  • Scale-up : High-purity synthesis (e.g., 99.66% for 6-bromo analog ) is achievable, but methyl substitution may introduce steric hindrance.

Biological Activity

6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and applications in treating various diseases.

The compound is characterized by its imidazo[1,5-A]pyridine structure, which contributes to its biological activity. The synthesis of this compound typically involves the bromination of 3-methylimidazo[1,5-A]pyridine followed by carboxylation processes. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research purposes .

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through multiple pathways .
  • Neuroprotective Effects : There is evidence supporting the use of this compound in neurodegenerative disease models. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies indicate effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, highlighting its potential role as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AnticancerVarious cancer cell linesInduced apoptosis; inhibited growth
NeuroprotectionNeuronal cell culturesReduced oxidative stress
AntimicrobialMycobacterium tuberculosisMIC values ≤ 0.2 μM

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Oxidative Stress Modulation : It enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.
  • Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions. For example, a mixture of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in aqueous media with piperidine as a catalyst achieves cyclization at room temperature . Polar aprotic solvents like DMF with NaH or K₂CO₃ are also effective for nucleophilic substitution of bromo intermediates . Key factors affecting yield include solvent polarity, catalyst loading (e.g., 0.3 mmol piperidine), and reaction time (1–2 hours). Purification via ethanol recrystallization typically yields >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of the imidazo[1,5-a]pyridine scaffold, with characteristic shifts for the carboxylic acid proton (~12–13 ppm) and bromine-induced deshielding .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity (>98%) and detects brominated byproducts .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 271.03 (C₉H₈BrN₃O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict regioselectivity in bromination and carboxylation steps. Reaction path search algorithms coupled with experimental feedback loops (e.g., ICReDD’s workflow) reduce trial-and-error by identifying energy-minimized transition states and solvent effects . For example, simulations of DMF vs. water solvent systems align with experimental yields of 80% vs. 65% .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) often arise from divergent substitution patterns. Systematic SAR studies should:

  • Vary substituents at the 3-methyl and 6-bromo positions.
  • Use standardized assays (e.g., fluorescence polarization for kinase binding) .
  • Apply multivariate analysis to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity . For example, bulkier substituents at the 3-position reduce solubility but enhance target affinity .

Q. How does the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compare to analogous brominated heterocycles?

  • Methodological Answer : The bromine at the 6-position undergoes Pd-catalyzed cross-coupling, but steric hindrance from the adjacent methyl group slows reactivity compared to non-methylated analogs (e.g., 6-bromopyrazolo[1,5-a]pyridine). Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ in THF/H₂O
  • Temperature : 80°C for 12 hours
    Yields range from 60–75%, versus 85–90% for less hindered analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.